Cas no 6398-98-7 (Amodiaquine dihydrochloride dihydrate)

Amodiaquine dihydrochloride dihydrate structure
6398-98-7 structure
商品名:Amodiaquine dihydrochloride dihydrate
CAS番号:6398-98-7
MF:C20H28Cl3N3O3
メガワット:464.8136
MDL:MFCD09260307
CID:46735
PubChem ID:354335166

Amodiaquine dihydrochloride dihydrate 化学的及び物理的性質

名前と識別子

    • Amodiaquine HCL
    • AmodiaquineHydrochloride
    • Amodiaquine dihydrochloride dihydrate
    • Amodiaquin Dihydrochloride Dihydrate
    • 4-((7-Chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol dihydrochloride dihydrate
    • AMODIAQUIN
    • Amodiaquin (dihydrochloride dihydrate)
    • AModiaquine Dihydrochloride
    • AMODIAQUIN DIHYDROCHLORIDE
    • AMODIAQUIN DIHYDROCHLORIDE DIHYDATE
    • AMODIAQUIN HYDROCHLORIDE
    • Amodiaquin hydrochloride dihydrate
    • AMODIAQUINE 2HCL DIHYDRATE
    • Amodiaquine hydrochloride USP24
    • 4-[(7-Chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol Dihydrochloride Dihydrate
    • 4-([7-Chloro-4-quinolinyl]amino)-2-([diethylamino]methyl)phenol dihydrochloride dihydrate
    • Amodiaquine hydrochloride
    • K6PW2S574L
    • Amodiaquine hydrochloride [USP]
    • AK164307
    • Amodiaquine hydrochloride (USP)
    • 4-(7-Chloro-4-quinolinylamino)-2-(diethylaminomethyl)phenol dihydrochloride dihydrate
    • CAM-AQ 1
    • 4-[(7-c
    • NCGC00017063-03
    • SN 10751
    • FT-0740309
    • Phenol, 4-((7-chloro-4-quinolinyl)amino)-2-((diethylamino)methyl)-, dihydrochloride, dihydrate
    • AKOS016339633
    • NCGC00017063-02
    • NCGC00017063-01
    • Amodiaquine (dihydrochloride dihydrate)
    • A834604
    • Prestwick_677
    • s4589
    • AMODIAQUINE HYDROCHLORIDE [WHO-DD]
    • 4-[(7-chloranylquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
    • KS-5250
    • 4-[(7-chloro-4-quinolinyl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
    • AMODIAQUINE HYDROCHLORIDE [WHO-IP]
    • Amodiaquin HCl hydrate
    • HY-B1322
    • D02466
    • AMODIAQUINE HYDROCHLORIDE [USP-RS]
    • DTXCID1025568
    • D95328
    • DTXSID3045568
    • 4-((7-Chloro-4-quinolyl)amino)-alpha-(diethylamino)-o-cresol dihydrochloride dihydrate
    • Amodiaquini hydrochloridum
    • MFCD09260307
    • Z1552192759
    • HMS1568N20
    • CAS-6398-98-7
    • AMODIAQUINE HYDROCHLORIDE [MART.]
    • 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol;dihydrate;dihydrochloride
    • UNII-K6PW2S574L
    • o-Cresol, 4-((7-chloro-4-quinolyl)amino)-alpha-(diethylamino)-, dihydrochloride, dihydrate
    • AMODIAQUINE HYDROCHLORIDE [VANDF]
    • KS-1326
    • Camoquin hydrochloride (TN)
    • 4-[(7-Chloro-4-quinolyl)amino]-alpha-(diethylamino)-O-cresol dihydrochloride dihydrate
    • Amodiaquindihydrochloridedihydrate
    • CHEMBL1357648
    • CCG-220309
    • NSC 755863
    • NSC-755863
    • AMODIAQUINE HYDROCHLORIDE DIHYDRATE [WHO-DD]
    • AMODIAQUINE HYDROCHLORIDE [USP MONOGRAPH]
    • Amodiaquin dihydrochlorid-2-wasser
    • 6398-98-7
    • CS-4895
    • Tox21_110765
    • S4589 Amodiaquin (dihydrochlori
    • AMODIAQUINI HYDROCHLORIDUM [WHO-IP LATIN]
    • 6398-98-7 (HCl hydrate)
    • AMODIAQUINE DIHYDROCHLORIDE DIHYDRATE [MI]
    • Q27122169
    • 4-[(7-chloroquinolin-4-yl)amino]-2-(diethylaminomethyl)phenol dihydrate dihydrochloride
    • AMODIAQUINE HYDROCHLORIDE [ORANGE BOOK]
    • CHEBI:50652
    • DB-054591
    • AMODIAQUINE DIHYDRATE DIHYDROCHLORIDE
    • 4-[(7-chloroquinolin-4-yl)amino]-2-[(diethylamino)methyl]phenol dihydrate dihydrochloride
    • MDL: MFCD09260307
    • インチ: 1S/C20H22ClN3O.2ClH.2H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);2*1H;2*1H2
    • InChIKey: YVNAYSHNIILOJS-UHFFFAOYSA-N
    • ほほえんだ: ClC1C([H])=C([H])C2C(C=1[H])=NC([H])=C([H])C=2N([H])C1C([H])=C([H])C(=C(C=1[H])C([H])([H])N(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])[H])O[H].Cl[H].Cl[H].O([H])[H].O([H])[H]

計算された属性

  • せいみつぶんしりょう: 427.09800
  • どういたいしつりょう: 463.12
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 6
  • 重原子数: 29
  • 回転可能化学結合数: 6
  • 複雑さ: 406
  • 共有結合ユニット数: 5
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50.4
  • ひょうめんでんか: 0
  • 互変異性体の数: 13

じっけんとくせい

  • 色と性状: 黄色結晶粉末、無臭またはほとんど無臭
  • ゆうかいてん: 165-172°C
  • ふってん: 535.4°C at 760 mmHg
  • フラッシュポイント: 277.6°C
  • ようかいど: Soluble in DMSO or methanol
  • PSA: 48.39000
  • LogP: 6.85620
  • ようかいせい: 未確定
  • マーカー: 572
  • 最大波長(λmax): 342(MeOH)(lit.)

Amodiaquine dihydrochloride dihydrate セキュリティ情報

Amodiaquine dihydrochloride dihydrate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB348403-100 g
4-(7-Chloro-4-quinolinylamino)-2-(diethylaminomethyl)phenol dihydrochloride dihydrate; 98%
6398-98-7
100g
€319.40 2023-04-26
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A2799-5G
6398-98-7
5G
¥523.16 2023-01-15
Chemenu
CM110473-100g
Amodiaquine dihydrochloride dihydrate
6398-98-7 98%
100g
$208 2021-08-06
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R020394-5g
Amodiaquine dihydrochloride dihydrate
6398-98-7 97%
5g
¥151 2024-05-22
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1031004-500MG
6398-98-7
500MG
¥3199.48 2023-04-13
Cooke Chemical
A0803312-100G
Amodiaquin dihydrochloride dihydrate
6398-98-7 97%
100g
RMB 1010.40 2025-02-21
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
1031004-500MG
Amodiaquine dihydrochloride dihydrate
6398-98-7
500mg
¥3302.56 2024-12-30
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
A2799-5G
Amodiaquine dihydrochloride dihydrate
6398-98-7
5g
¥582.71 2025-01-11
MedChemExpress
HY-B1322-100mg
Amodiaquine dihydrochloride dihydrate
6398-98-7 99.89%
100mg
¥500 2024-05-25
Enamine
EN300-123647-1.0g
6398-98-7 95%
1.0g
$0.0 2023-02-15

Amodiaquine dihydrochloride dihydrate 関連文献

Amodiaquine dihydrochloride dihydrateに関する追加情報

Introduction to Amodiaquine Dihydrochloride Dihydrate (CAS No. 6398-98-7)

Amodiaquine dihydrochloride dihydrate, a compound with the chemical formula C18H24N2O2·2HCl·2H2O, is a significant pharmaceutical agent widely recognized for its antimalarial properties. The compound is identified by its unique Chemical Abstracts Service (CAS) number, CAS No. 6398-98-7, which distinguishes it in the vast repository of chemical substances. This introduction delves into the compound's structural characteristics, pharmacological mechanisms, clinical applications, and recent advancements in research that highlight its continued relevance in modern medicine.

The molecular structure of Amodiaquine dihydrochloride dihydrate encompasses a quinoline core, a scaffold that is well-documented for its efficacy against parasitic infections, particularly those caused by Plasmodium species. The dihydrochloride and dihydrate forms are crucial for stabilizing the compound and enhancing its solubility, making it more amenable for formulation into injectable and oral medications. This structural configuration not only contributes to the compound's pharmacokinetic profile but also influences its interactions with biological targets.

In terms of pharmacodynamics, Amodiaquine dihydrochloride dihydrate exerts its therapeutic effects primarily by inhibiting the heme polymerase activity of the malaria parasite. This enzyme is essential for the synthesis of hemozoin, a critical component in the parasite's lifecycle. By disrupting this process, Amodiaquine effectively halts the replication of Plasmodium species within the host's erythrocytes. Furthermore, recent studies have explored its potential in combination therapies to combat drug-resistant strains of malaria.

The clinical applications of Amodiaquine dihydrochloride dihydrate have been extensively documented in various regions where malaria remains a significant public health challenge. Its use has been particularly noted in regions where Plasmodium falciparum has developed resistance to other antimalarial agents such as chloroquine and artemisinin. The compound's ability to act on multiple stages of the parasite's lifecycle makes it a valuable asset in both curative and prophylactic treatments.

Recent research has also shed light on the pharmacogenetic aspects of Amodiaquine dihydrochloride dihydrate. Studies have indicated that genetic variations in certain human populations can influence the efficacy and toxicity profiles of this drug. For instance, mutations in genes encoding drug transporters and metabolizing enzymes can lead to altered plasma concentrations and increased susceptibility to adverse effects. Understanding these genetic determinants is crucial for optimizing dosing regimens and minimizing risks in clinical practice.

The formulation and delivery systems for Amodiaquine dihydrochloride dihydrate have seen significant advancements over the years. Innovations in pharmaceutical technology have enabled the development of more stable and bioavailable formulations, including intravenous solutions and oral tablets with enhanced absorption rates. These improvements have not only improved patient compliance but also expanded the therapeutic window for effective malaria treatment.

Emerging evidence from clinical trials has also highlighted the potential role of Amodiaquine dihydrochloride dihydrate in treating other infectious diseases beyond malaria. Preliminary studies suggest that it may exhibit activity against certain protozoan infections and even some bacterial pathogens due to its broad-spectrum antimicrobial properties. While further research is needed to validate these findings, they open up new avenues for exploring this compound's therapeutic potential.

The safety profile of Amodiaquine dihydrochloride dihydrate is well-established, with common adverse effects including nausea, vomiting, headache, and dizziness. However, like all medications, it can cause serious side effects if not used appropriately. Monitoring liver function and blood counts are essential during treatment to detect any potential toxicities early on. The compound's safety profile has been extensively evaluated through decades of clinical use, making it a reliable choice for managing malaria infections.

The global impact of Amodiaquine dihydrochloride dihydrate cannot be overstated, especially in regions where malaria poses a constant threat to public health. Its availability as an affordable yet effective treatment option has significantly contributed to reducing malaria-related morbidity and mortality rates. Efforts to improve access to this drug through public health initiatives and pharmaceutical partnerships continue to be a priority for international organizations dedicated to combating infectious diseases.

In conclusion, Amodiaquine dihydrochloride dihydrate remains a cornerstone in antimalarial therapy due to its efficacy against drug-resistant strains of Plasmodium species and its well-documented safety profile. Ongoing research continues to uncover new insights into its mechanisms of action and potential applications beyond malaria treatment. As part of a comprehensive strategy to combat infectious diseases, this compound plays an indispensable role in global health efforts aimed at improving patient outcomes and reducing disease burden.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:6398-98-7)Amodiaquine dihydrochloride dihydrate
A834604
清らかである:99%
はかる:500g
価格 ($):336.0